4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine
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Overview
Description
4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique configuration makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could potentially be diverse and context-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method includes the reaction of 2-methylimidazole with a pyrimidine derivative under controlled conditions. The thiomorpholine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pH control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: Shares the imidazole ring structure but lacks the pyrimidine and thiomorpholine components.
Pyrimidine derivatives: Compounds like 4-aminopyrimidine have similar pyrimidine rings but different substituents.
Thiomorpholine derivatives: Compounds such as thiomorpholine-4-carboxylic acid share the thiomorpholine ring but differ in other structural aspects.
Uniqueness
4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine is unique due to its combination of imidazole, pyrimidine, and thiomorpholine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-10-13-2-3-17(10)12-8-11(14-9-15-12)16-4-6-18-7-5-16/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFAHQSZQOPCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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